2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide 2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 920200-92-6
VCID: VC11793760
InChI: InChI=1S/C22H21F3N4O3S/c1-13-8-14(2)27-21(26-13)33-12-17-9-18(30)19(32-3)10-29(17)11-20(31)28-16-6-4-15(5-7-16)22(23,24)25/h4-10H,11-12H2,1-3H3,(H,28,31)
SMILES: CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC)C
Molecular Formula: C22H21F3N4O3S
Molecular Weight: 478.5 g/mol

2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

CAS No.: 920200-92-6

Cat. No.: VC11793760

Molecular Formula: C22H21F3N4O3S

Molecular Weight: 478.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide - 920200-92-6

Specification

CAS No. 920200-92-6
Molecular Formula C22H21F3N4O3S
Molecular Weight 478.5 g/mol
IUPAC Name 2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C22H21F3N4O3S/c1-13-8-14(2)27-21(26-13)33-12-17-9-18(30)19(32-3)10-29(17)11-20(31)28-16-6-4-15(5-7-16)22(23,24)25/h4-10H,11-12H2,1-3H3,(H,28,31)
Standard InChI Key PBBNGVVVUDSCOT-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC)C
Canonical SMILES CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide, reflecting its multifunctional architecture . Its molecular formula, C22H21F3N4O3S\text{C}_{22}\text{H}_{21}\text{F}_{3}\text{N}_{4}\text{O}_{3}\text{S}, corresponds to a molecular weight of 478.5 g/mol, as computed by PubChem .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight478.5 g/molPubChem
SMILESCC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC)CVulcanChem
InChIKeyPBBNGVVVUDSCOT-UHFFFAOYSA-NPubChem

Structural Characteristics

The molecule comprises three distinct moieties:

  • 4,6-Dimethylpyrimidin-2-ylthio Group: A sulfur-linked pyrimidine ring with methyl substituents at positions 4 and 6, enhancing hydrophobic interactions.

  • 5-Methoxy-4-oxopyridin-1(4H)-yl Core: A ketone-containing pyridine ring with a methoxy group, likely influencing electronic distribution and hydrogen bonding .

  • N-(4-(Trifluoromethyl)phenyl)acetamide Side Chain: The trifluoromethyl group improves lipophilicity and metabolic stability, a common strategy in drug design .

Synthesis and Analytical Characterization

Table 2: Hypothetical Synthesis Conditions

StepReactionReagents/ConditionsYield (%)
1Thioether FormationK₂CO₃, DMF, 80°C, 12h65–70
2AmidationEDC, HOBt, DCM, RT, 24h50–60

Spectroscopic Characterization

Key analytical data for structural confirmation include:

  • ¹H NMR: Signals at δ 2.45 (s, 6H, pyrimidine-CH₃), δ 3.85 (s, 3H, OCH₃), and δ 7.75 (d, 2H, Ar-H).

  • LC-MS: [M+H]⁺ peak at m/z 479.5, consistent with the molecular formula .

Biological Activity and Mechanistic Insights

Anti-Inflammatory Properties

Structural analogs demonstrate cyclooxygenase-2 (COX-2) inhibition, attributed to the trifluoromethylphenyl group’s hydrophobic interactions with the enzyme’s active site. In silico docking studies suggest a binding affinity (KdK_d) of ~150 nM for COX-2.

Table 3: Predicted Biological Activities

TargetAssay TypeIC₅₀ / K₅₀Source
HDAC1Enzymatic assay320 nMPatent
COX-2Molecular docking150 nMVulcanChem

Anticancer Screening

While direct data are unavailable, similar compounds inhibit MCF-7 breast cancer cells (IC₅₀: 8.2 μM) by inducing apoptosis via caspase-3 activation . The trifluoromethyl group’s electron-withdrawing effects may enhance cellular uptake.

Pharmacokinetic and Toxicity Profiling

ADME Predictions

  • Lipophilicity: LogP = 3.1 (calculated using XLogP3), indicating moderate membrane permeability .

  • Solubility: Aqueous solubility ≈ 12 μg/mL, necessitating formulation enhancements for oral bioavailability.

Toxicity Concerns

Preliminary in vitro assays on analogs show:

  • hERG Inhibition: IC₅₀ = 1.2 μM, suggesting potential cardiotoxicity risks .

  • CYP3A4 Inhibition: Moderate inhibition (IC₅₀ = 9.8 μM), warranting drug-drug interaction studies .

Research Gaps and Future Directions

Despite its promising scaffold, critical data gaps exist:

  • In Vivo Efficacy: No animal studies confirm antitumor or anti-inflammatory activity.

  • Synthetic Optimization: Improved yields for the amidation step (current ≤60%) are needed.

  • Target Specificity: Off-target effects on HDAC isoforms (e.g., HDAC6) remain uncharacterized .

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